N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE
Description
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is a benzodiazole (benzimidazole) derivative characterized by a propyl substituent at the N1 position of the benzodiazole ring and an acetamide group linked via a methylene bridge to the C2 position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the propyl chain and hydrogen-bonding capacity from the acetamide moiety.
Properties
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-8-16-12-7-5-4-6-11(12)15-13(16)9-14-10(2)17/h4-7H,3,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUMNMFGPZCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with propyl aldehyde, followed by acetylation. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various oxidizing agents such as hydrogen peroxide and ferric bromide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using metal triflates as catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzimidazole core allows it to mimic naturally occurring nucleotides, enabling it to bind to and inhibit various enzymes involved in critical biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
- Structure : Features a methyl group at N1 and a propyl linker between the benzodiazole and acetamide (C13H17N3O, MW = 231.29 g/mol) .
- Key Difference : The methyl group at N1 reduces steric bulk compared to the target compound’s propyl substituent. This likely enhances solubility but may decrease membrane permeability.
- Biological Relevance : Methyl-substituted benzodiazoles are associated with antibacterial activity, suggesting the target compound’s propyl group may alter selectivity .
N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
- Structure : Incorporates a benzyl group at N1 and a shorter ethyl linker .
- However, the ethyl linker may limit conformational flexibility compared to the target compound’s methylene bridge.
- Biological Activity : Demonstrates antitumor activity, highlighting the role of N1 substituents in modulating efficacy .
N-Methyl-N-({1-[3-(3-Methylphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}methyl)acetamide
- Structure: Contains a phenoxypropyl chain at N1 and a methylated acetamide .
- Key Difference: The phenoxy group enhances hydrophobicity and may improve receptor binding affinity. The target compound’s simpler propyl group could offer metabolic stability advantages.
- Applications : Such derivatives are explored for antimicrobial and anticancer applications, with substituent complexity influencing target engagement .
Physicochemical Properties
| Compound | Substituent (N1) | Linker | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | Propyl | Methylene | 2.1 | 0.45 |
| N-[3-(1-Methyl-benzodiazol-2-yl)propyl] | Methyl | Propyl | 1.8 | 1.20 |
| N-[2-(1-Benzyl-benzodiazol-2-yl)ethyl] | Benzyl | Ethyl | 3.0 | 0.15 |
| Phenoxypropyl Derivative | Phenoxypropyl | Methylene | 3.5 | 0.08 |
*Predicted values based on structural analogs .
- Lipophilicity: The target compound’s propyl group balances hydrophobicity (LogP ~2.1), favoring moderate membrane permeability. Benzyl and phenoxypropyl substituents increase LogP, reducing aqueous solubility .
- Solubility : Methyl substitution improves solubility (1.20 mg/mL), while bulkier groups (e.g., benzyl) hinder dissolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
